![molecular formula C32H34N6O6S2 B2766185 N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-78-3](/img/structure/B2766185.png)
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a useful research compound. Its molecular formula is C32H34N6O6S2 and its molecular weight is 662.78. The purity is usually 95%.
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Biological Activity
The compound N-((4-(4-ethoxyphenyl)-5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a complex synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the biological activity of this compound based on various research findings, including its synthesis, mechanism of action, and efficacy against specific cell lines.
Structural Overview
The compound features several key structural components:
- Triazole ring : Known for its role in various biological activities.
- Indolin moiety : Often associated with anticancer properties.
- Morpholinosulfonyl group : Enhances solubility and bioavailability.
Molecular Formula
The molecular formula is C25H23N5O4S, with a molecular weight of approximately 489.5 g/mol.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
- Cytotoxicity Assays :
- Mechanism of Action :
- Molecular Docking Studies :
Other Biological Activities
In addition to its anticancer effects, the compound has shown promise in other areas:
- Antifungal Activity :
- Anti-inflammatory Effects :
Case Study 1: Cytotoxicity Against HT-29 Cells
In a study examining various derivatives of similar compounds, This compound was found to have an IC50 value of approximately 10 μM against HT-29 cells, indicating potent cytotoxicity compared to control treatments .
Case Study 2: Molecular Dynamics Simulation
Molecular dynamics simulations revealed that the compound maintains stability within the active site of VEGFR-2 over extended periods, suggesting a favorable pharmacokinetic profile for potential therapeutic applications .
Summary Table of Biological Activities
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a triazole ring , which is known for its diverse pharmacological properties. The synthesis of such compounds typically involves multi-step reactions that allow for the incorporation of various functional groups that can enhance biological activity. For instance, the presence of the morpholino sulfonyl group may contribute to improved solubility and bioavailability, which are crucial for medicinal compounds.
Anticancer Properties
Triazole derivatives have been extensively studied for their anticancer properties. The compound under discussion has shown promising results in inhibiting the growth of various cancer cell lines. For example, triazole-based compounds have been reported to exhibit significant antiproliferative activities against Ewing's sarcoma family tumors (ESFT) with notable GI50 values, indicating their potential as anticancer agents .
Antimicrobial Activity
The incorporation of the indoline moiety in the structure is noteworthy as indoline derivatives are frequently associated with antimicrobial activity. Studies have indicated that compounds containing indoline structures can demonstrate effectiveness against a range of bacterial and fungal pathogens, suggesting that this compound may possess similar properties .
Anti-inflammatory Effects
Research into related triazole compounds suggests that they may also exhibit anti-inflammatory effects. The ability to inhibit inflammatory pathways could make this compound a candidate for treating conditions characterized by excessive inflammation, such as arthritis or other chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pharmaceutical compounds. The substitution patterns on the triazole and benzamide rings can significantly influence biological activity. For instance, modifications to the ethoxy group or the morpholino sulfonyl group may enhance potency or selectivity against specific targets within cancer cells or pathogens .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of similar triazole compounds:
These findings underline the potential of triazole-based compounds in drug development pipelines.
Properties
IUPAC Name |
N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N6O6S2/c1-2-44-26-11-9-25(10-12-26)38-29(34-35-32(38)45-22-30(39)37-16-15-23-5-3-4-6-28(23)37)21-33-31(40)24-7-13-27(14-8-24)46(41,42)36-17-19-43-20-18-36/h3-14H,2,15-22H2,1H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBFJVRTZAWCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCC4=CC=CC=C43)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N6O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
662.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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